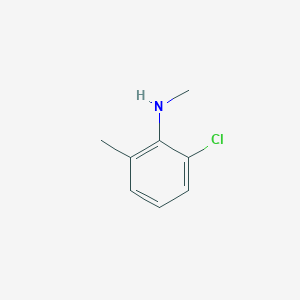![molecular formula C10H18OSi B13488859 3-(Trimethylsilyl)spiro[3.3]heptan-1-one](/img/structure/B13488859.png)
3-(Trimethylsilyl)spiro[3.3]heptan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Trimethylsilyl)spiro[3.3]heptan-1-one is a unique organic compound characterized by its spirocyclic structure. The compound features a spiro[3.3]heptane core with a trimethylsilyl group attached to the third carbon and a ketone functional group at the first carbon. This structure imparts distinct chemical properties and reactivity, making it a valuable compound in various scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Trimethylsilyl)spiro[3One common method is the strain-relocating cyclization reaction, which efficiently constructs the spiro[3.3]heptane framework . The reaction conditions often include the use of strong bases and specific solvents to facilitate the cyclization process.
Industrial Production Methods
While detailed industrial production methods for 3-(Trimethylsilyl)spiro[3.3]heptan-1-one are not extensively documented, the compound can be synthesized on a larger scale using optimized versions of the laboratory synthetic routes. Industrial production may involve continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-(Trimethylsilyl)spiro[3.3]heptan-1-one undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone can be reduced to form alcohols or other reduced products.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
3-(Trimethylsilyl)spiro[3.3]heptan-1-one has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex organic molecules and studying spirocyclic chemistry.
Biology: The compound is used in the development of bioactive molecules and studying biological pathways.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-(Trimethylsilyl)spiro[3.3]heptan-1-one involves its interaction with molecular targets through its functional groups. The trimethylsilyl group can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic regions of biological molecules. The ketone group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
Spiro[3.3]heptan-1-one: Lacks the trimethylsilyl group, resulting in different chemical properties and reactivity.
Spiro[3.3]heptane: A saturated hydrocarbon with no functional groups, making it less reactive.
Trimethylsilyl derivatives: Compounds with trimethylsilyl groups attached to different core structures, exhibiting varied reactivity and applications.
Uniqueness
3-(Trimethylsilyl)spiro[3.3]heptan-1-one is unique due to its combination of a spirocyclic core and a trimethylsilyl group. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable in various research and industrial applications.
Propiedades
Fórmula molecular |
C10H18OSi |
|---|---|
Peso molecular |
182.33 g/mol |
Nombre IUPAC |
1-trimethylsilylspiro[3.3]heptan-3-one |
InChI |
InChI=1S/C10H18OSi/c1-12(2,3)9-7-8(11)10(9)5-4-6-10/h9H,4-7H2,1-3H3 |
Clave InChI |
XKPHXHWPWWNFHO-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)C1CC(=O)C12CCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{3-aminobicyclo[1.1.1]pentan-1-yl}propane-1-sulfonamide hydrochloride](/img/structure/B13488801.png)


![2-{Methyl[(prop-2-EN-1-yloxy)carbonyl]amino}propanoic acid](/img/structure/B13488820.png)

![3-[(4H-1,2,4-triazol-3-yl)methyl]benzoic acid](/img/structure/B13488833.png)
![2-[5-(1H-pyrrol-1-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B13488834.png)
![6-Oxospiro[3.3]heptane-2-carbaldehyde](/img/structure/B13488837.png)



![1-Methyl-3-(3,4,5-trifluorophenyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid](/img/structure/B13488862.png)

